molecular formula C12H12ClN3O B2979801 2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 714214-12-7

2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2979801
CAS No.: 714214-12-7
M. Wt: 249.7
InChI Key: MKLNWHIFBWASRP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLNWHIFBWASRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 4-chlorobenzylamine with 6-methyl-3,4-dihydropyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target) C₁₂H₁₂ClN₃O 714214-12-7 257.70 4-Chlorobenzylamino, 6-methyl High lipophilicity, electron-withdrawing
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one C₁₁H₁₁N₃O 1210370-42-5 201.23 4-Aminophenyl Polar due to -NH₂, hydrogen bonding potential
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one C₁₄H₁₅FN₂O₂ 1267785-36-3 262.28 2-Fluorobenzyl, 5-hydroxyethyl Increased solubility, fluorinated
2-(Ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one C₈H₁₂N₂O₂ Not provided 168.19 Ethoxymethyl Enhanced solubility, reduced aromaticity
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride C₆H₁₁Cl₂N₃O 1955494-60-6 220.08 Aminomethyl (dihydrochloride salt) High water solubility, ionic form

Detailed Analysis

Substituent Effects on Reactivity and Solubility
  • Chlorophenyl vs. Aminophenyl (Target vs. CID 1210370-42-5): The target’s 4-chlorobenzyl group increases lipophilicity (logP ~2.5 estimated) compared to the polar 4-aminophenyl analog (logP ~1.2). The -NH₂ group in the latter enables hydrogen bonding, making it more suitable for aqueous-phase reactions .
  • Fluorophenyl and Hydroxyethyl (CAS 1267785-36-3) :
    Fluorine’s electronegativity enhances metabolic stability compared to chlorine. The hydroxyethyl group introduces polarity, increasing solubility (logP ~1.8) but reducing membrane permeability .

  • Ethoxymethyl (): The ethoxy group improves solubility in organic solvents, favoring reactions in non-polar environments. However, the lack of aromaticity reduces π-π stacking interactions .

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 239.69 g/mol
  • CAS Number : 113994-37-9

This compound features a chlorophenyl group that is crucial for its biological activity, influencing its interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of dihydropyrimidine derivatives. For instance, a study evaluated the cytotoxic effects of related compounds against various cancer cell lines, including A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated that compounds with halogen substitutions on the phenyl ring exhibited significant antiproliferative activity, with IC50 values lower than those of standard chemotherapeutics like Cisplatin .

CompoundCell LineIC50 (µM)
6nA5495.9 ± 1.7
SW-4802.3 ± 0.91
MCF-75.65 ± 2.33
CisplatinA54915.37
SW-48016.1
MCF-73.2

Antimicrobial Activity

The compound also demonstrates antimicrobial properties . Research indicates that derivatives of dihydropyrimidines exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antihypertensive Effects

Dihydropyrimidine derivatives are known to possess antihypertensive properties due to their ability to block calcium channels, leading to vasodilation. The compound under discussion has been investigated for its efficacy in lowering blood pressure in hypertensive models .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound exhibits affinity for various receptors, including adenosine receptors, which play a role in cardiovascular regulation and inflammation .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in tumor progression and inflammation, contributing to its antitumor and anti-inflammatory effects.
  • Calcium Channel Blocking : Similar to other dihydropyrimidines, it may act as a calcium channel blocker, which is beneficial in managing hypertension and cardiac conditions .

Study on Antitumor Activity

In a recent study published in Nature Scientific Reports, researchers synthesized multiple derivatives of dihydropyrimidines and tested their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced the cytotoxic effects against lung cancer cells compared to traditional treatments .

Clinical Implications

The potential therapeutic applications of this compound extend beyond oncology to include cardiovascular health due to its antihypertensive properties. Ongoing clinical trials are exploring its efficacy and safety profile in humans.

Q & A

How can researchers optimize the synthetic yield of 2-{[(4-chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one under varying reaction conditions?

Level: Basic
Methodological Answer:
To optimize synthesis, systematically vary reaction parameters such as solvent polarity, temperature, and catalyst loading. For example:

  • Solvent Selection: Dichloromethane (DCM) is commonly used for its inertness and ability to dissolve aromatic intermediates .
  • Base Optimization: Sodium hydroxide (NaOH) in aqueous phases can enhance nucleophilic substitution efficiency for chlorophenyl intermediates .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) improves separation of dihydropyrimidinone derivatives .
  • Yield Tracking: Use HPLC or LC-MS to monitor reaction progress and identify byproducts.

How can contradictions in reported biological activities (e.g., antimicrobial vs. ineffective results) of this compound be resolved methodologically?

Level: Advanced
Methodological Answer:
Contradictions often arise from differences in experimental design. To address this:

  • Standardized Assays: Use CLSI/MIC protocols for antimicrobial testing to ensure consistency across labs .
  • Comparative Controls: Include structurally similar analogs (e.g., trifluoromethyl-containing derivatives) to isolate the role of the 4-chlorophenyl group .
  • Dose-Response Curves: Quantify activity across a concentration range (e.g., 0.1–100 µM) to identify threshold effects.
  • Mechanistic Studies: Employ molecular docking to assess binding affinity to target enzymes (e.g., dihydrofolate reductase) and validate via enzyme inhibition assays .

What safety protocols are critical during handling and disposal of this compound?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Management: Segregate halogenated waste (e.g., chlorophenyl byproducts) and store in labeled containers for licensed disposal .
  • Emergency Response: For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent environmental contamination .

How can computational chemistry predict the environmental fate of this compound?

Level: Advanced
Methodological Answer:

  • QSPR Modeling: Calculate physicochemical properties (logP, pKa) using software like COSMOtherm to estimate solubility and bioaccumulation potential .
  • Degradation Pathways: Simulate hydrolysis/photolysis using density functional theory (DFT) to identify reactive sites (e.g., chlorophenyl or pyrimidinone moieties) .
  • Ecotoxicity Profiling: Apply ECOSAR to predict acute/chronic toxicity to aquatic organisms based on structural alerts (e.g., aromatic amines) .

What structural features influence the compound’s bioactivity, and how can they be modified?

Level: Advanced
Methodological Answer:

  • Chlorophenyl Group: Enhances lipophilicity and membrane permeability. Replace with fluorophenyl to improve metabolic stability .
  • Dihydropyrimidinone Core: Modify the 6-methyl group to bulkier substituents (e.g., isopropyl) to sterically hinder enzymatic degradation .
  • Hydrogen Bonding: Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to strengthen intermolecular interactions with target proteins .

What analytical techniques confirm the compound’s purity and structural integrity?

Level: Basic
Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Structural Confirmation:
    • X-ray Crystallography: Resolve single crystals grown via vapor diffusion (e.g., DCM/hexane) to determine dihedral angles and hydrogen-bonding networks .
    • NMR Spectroscopy: Assign peaks using 2D COSY and HSQC to verify substituent positions (e.g., methyl at C6) .

How should in vivo studies be designed to account for the compound’s pharmacokinetic profile?

Level: Advanced
Methodological Answer:

  • Bioavailability Optimization: Formulate with cyclodextrins or lipid nanoparticles to enhance solubility of the hydrophobic dihydropyrimidinone core .
  • Metabolic Stability: Conduct microsomal assays (human/rat liver S9 fractions) to identify CYP450-mediated oxidation hotspots (e.g., methyl groups) .
  • Toxicokinetics: Use LC-MS/MS to measure plasma concentrations over time and calculate AUC, Cmax, and half-life in rodent models .

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